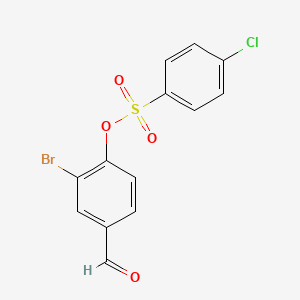

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Supramolecular Assembly and Noncovalent Interactions

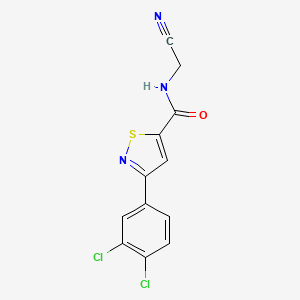

A study by Andleeb et al. (2018) explored the supramolecular assemblies of 2- and 4-formylphenyl arylsulfonates, including 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate, emphasizing the crucial role of halogen bonding, π-π interactions, and hydrogen bonding in their solid-state structures. This research underscores the importance of these noncovalent interactions in designing supramolecular architectures with specific topologies, offering insights into the rationalization of crystal structures and the stabilization mechanisms involved (Andleeb et al., 2018).

Synthesis of Organometallic and Organic Compounds

The compound's utility extends to the synthesis of various organometallic and organic molecules. For instance, Kuang Chun-xiang (2011) demonstrated a one-pot synthesis approach to generate (Z)-Aryl 4-(2-bromovinyl)benzenesulfonates from phenols, showcasing the compound's role in facilitating the production of structurally complex molecules with potential applications in materials science and pharmaceutical chemistry (Kuang Chun-xiang, 2011).

Green Chemistry and Ether Cleavage

In green chemistry, the high nucleophilicity of bromide ions, such as those present in "2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate," has been leveraged for the cleavage of ethers. Boovanahalli et al. (2004) employed an ionic liquid bromide form for the nucleophilic displacement in ethers, offering a greener protocol for the regeneration of phenols from aryl alkyl ethers. This method highlights the compound's relevance in sustainable chemical processes by providing an effective and environmentally friendly approach to breaking ether bonds (Boovanahalli et al., 2004).

Material Science and Nanotechnology

The compound finds applications in material science, particularly in the synthesis and characterization of hybrid organo-mineral nanomaterials. Lakraimi et al. (2006) successfully intercalated 4-Chlorobenzenesulfonate (a derivative structure) into zinc-aluminium layered double hydroxides, resulting in stable hybrid nanostructured materials. This research illustrates the compound's potential in the development of advanced materials with novel properties for various technological applications (Lakraimi et al., 2006).

Propiedades

IUPAC Name |

(2-bromo-4-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO4S/c14-12-7-9(8-16)1-6-13(12)19-20(17,18)11-4-2-10(15)3-5-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKPPJEKQELBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Benzenesulfonyl)-9-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2667635.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2667639.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2667643.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)

amine hydrochloride](/img/structure/B2667646.png)

![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2667654.png)